molecular formula C11H23NO2 B12703116 1-Amino-3-(cyclooctyloxy)-2-propanol CAS No. 89100-85-6

1-Amino-3-(cyclooctyloxy)-2-propanol

Cat. No.: B12703116
CAS No.: 89100-85-6
M. Wt: 201.31 g/mol
InChI Key: WPXCHYJOFMZFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(cyclooctyloxy)-2-propanol is a chemical compound with the molecular formula C₁₁H₂₃NO₂ It is characterized by the presence of an amino group, a cyclooctyloxy group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(cyclooctyloxy)-2-propanol can be achieved through several methods. One common approach involves the reaction of cyclooctanol with epichlorohydrin to form 3-(cyclooctyloxy)-1-chloropropane. This intermediate is then reacted with ammonia to yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(cyclooctyloxy)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce secondary amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1-Amino-3-(cyclooctyloxy)-2-propanol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in the study of enzyme interactions and protein modifications.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(cyclooctyloxy)-2-propanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclooctyloxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropan-1-ol: A primary amine and alcohol with similar structural features.

    1-Amino-3-oxo-2,7-naphthyridines: Compounds with an amino group and a heterocyclic structure.

Uniqueness

1-Amino-3-(cyclooctyloxy)-2-propanol is unique due to the presence of the cyclooctyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it a valuable compound for various applications.

Properties

CAS No.

89100-85-6

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

1-amino-3-cyclooctyloxypropan-2-ol

InChI

InChI=1S/C11H23NO2/c12-8-10(13)9-14-11-6-4-2-1-3-5-7-11/h10-11,13H,1-9,12H2

InChI Key

WPXCHYJOFMZFSC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)OCC(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.